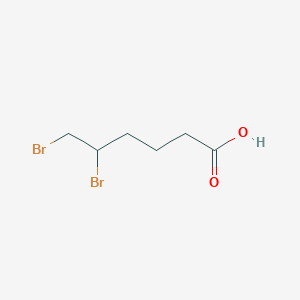
5,6-dibromohexanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dibromohexanoic acid is an organic compound with the molecular formula C6H10Br2O2 It is a derivative of hexanoic acid, where two bromine atoms are substituted at the 5th and 6th positions of the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,6-Dibromohexanoic acid can be synthesized through the bromination of hexanoic acid. A common method involves the addition of bromine (Br2) to hexanoic acid in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is typically carried out at low temperatures, around -40°C, to control the reactivity and ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. specific industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dibromohexanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced to form hexanoic acid or other partially reduced intermediates.
Oxidation Reactions: Oxidation can lead to the formation of dibromohexanoic acid derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or other strong bases can be used to replace bromine atoms with hydroxyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the bromine atoms.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can introduce additional oxygen-containing functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions results in the formation of 5,6-dihydroxyhexanoic acid, while reduction with LiAlH4 yields hexanoic acid.
Wissenschaftliche Forschungsanwendungen
5,6-Dibromohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study the effects of brominated fatty acids on biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, particularly in the development of brominated drug candidates.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism by which 5,6-dibromohexanoic acid exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, brominated compounds can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromohexanoic Acid: A mono-brominated derivative with similar reactivity but different physical properties.
6-Bromohexanoic Acid: Another mono-brominated derivative with distinct reactivity patterns.
Hexanoic Acid: The parent compound without bromine substitution, used as a reference for comparing reactivity and properties.
Uniqueness
5,6-Dibromohexanoic acid is unique due to the presence of two bromine atoms at specific positions on the carbon chain. This dual substitution enhances its reactivity and allows for the formation of a wider range of derivatives compared to mono-brominated or non-brominated analogs.
Eigenschaften
Molekularformel |
C6H10Br2O2 |
|---|---|
Molekulargewicht |
273.95 g/mol |
IUPAC-Name |
5,6-dibromohexanoic acid |
InChI |
InChI=1S/C6H10Br2O2/c7-4-5(8)2-1-3-6(9)10/h5H,1-4H2,(H,9,10) |
InChI-Schlüssel |
ABERJCIPEWTOCY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CBr)Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



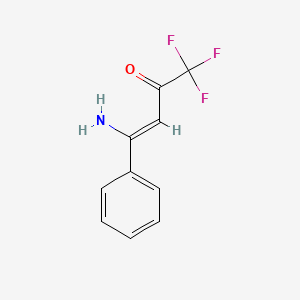
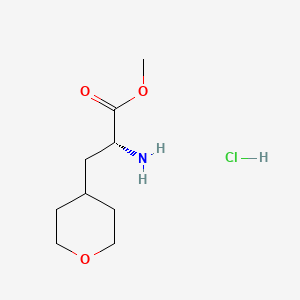

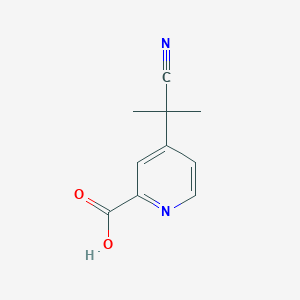
![4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13892234.png)
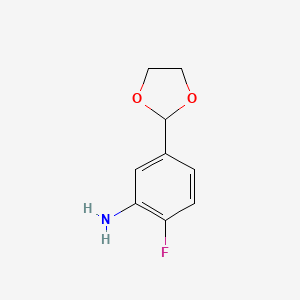
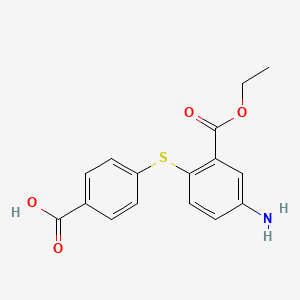
![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)
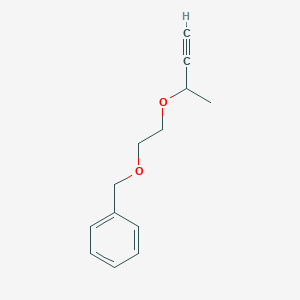
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)



